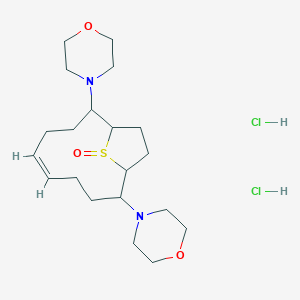![molecular formula C27H24F2N2O3 B221638 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)
11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a chemical compound with potential applications in scientific research. This compound is a member of the dibenzodiazepine family and has been synthesized through various methods.
作用机制
The mechanism of action of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is not fully understood. However, it has been suggested that its affinity for the serotonin 5-HT2A receptor may lead to the activation of downstream signaling pathways, resulting in changes in neuronal activity and neurotransmitter release. Additionally, its affinity for the dopamine D2 receptor may lead to the modulation of reward and motivation pathways in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are not fully understood. However, it has been found to have potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. It has also been found to have potential applications in the study of reward and motivation pathways in the brain.
实验室实验的优点和局限性
One advantage of using 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in lab experiments is its potential for selective binding to the serotonin 5-HT2A receptor and dopamine D2 receptor. This allows for the study of specific signaling pathways and neural circuits in the brain. However, one limitation of using this compound is its potential for off-target effects, which may affect the interpretation of experimental results.
未来方向
There are several future directions for the study of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one. One direction is the study of its potential applications in the treatment of psychiatric disorders such as schizophrenia and depression. Another direction is the study of its potential applications in the study of reward and motivation pathways in the brain. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
合成方法
The synthesis of 11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has been achieved through various methods. One of the most common methods is the reaction of 3,4-difluoroaniline and 3,4-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. Other methods include the use of palladium-catalyzed coupling reactions and the use of a Suzuki reaction.
科学研究应用
This compound has potential applications in scientific research, particularly in the field of neuroscience. It has been found to have an affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This receptor has been implicated in various psychiatric disorders such as schizophrenia and depression. The compound has also been found to have an affinity for the dopamine D2 receptor, which is involved in reward and motivation pathways in the brain.
属性
分子式 |
C27H24F2N2O3 |
|---|---|
分子量 |
462.5 g/mol |
IUPAC 名称 |
6-(3,4-difluorophenyl)-9-(3,4-dimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C27H24F2N2O3/c1-33-24-10-8-15(14-25(24)34-2)17-12-22-26(23(32)13-17)27(16-7-9-18(28)19(29)11-16)31-21-6-4-3-5-20(21)30-22/h3-11,14,17,27,30-31H,12-13H2,1-2H3 |
InChI 键 |
BNVMNDMPSBCPFO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)F)F)C(=O)C2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)


![3-methyl-N-{3-[(3-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B221653.png)
![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)
![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)
![[(3S,7R,8R,9S,10R,13S,14S,17S)-17-acetyloxy-7-(4-methoxyphenyl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B221668.png)
